5-Fluoro-2-iodobenzamide

Radiopaque Polymer Embolic Agent Medical Device

R&D teams developing next-generation X-ray embolic agents require precise iodine loading and cross-coupling handles. Generic benzamides lack the specific 2-iodo (for Suzuki/Sonogashira) and 5-fluoro (electronic modulation) substitution pattern claimed in CN115322114A. - **47.9% iodine wt%** for intrinsic radiopacity in embolic formulations - **Ortho-iodine** enables Pd-catalyzed diversification (Suzuki, Sonogashira, Heck) - **5-Fluoro** enhances metabolic stability & oxidative addition kinetics - Precursor for quinazoline-diones and [¹⁸F]-labeled radioligands

Molecular Formula C7H5FINO
Molecular Weight 265.02 g/mol
CAS No. 748188-88-7
Cat. No. B3153013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-iodobenzamide
CAS748188-88-7
Molecular FormulaC7H5FINO
Molecular Weight265.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(=O)N)I
InChIInChI=1S/C7H5FINO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11)
InChIKeyIAHFLUGPJZSBQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-iodobenzamide Overview


5-Fluoro-2-iodobenzamide (C₇H₅FINO, MW 265.02 g/mol) is an ortho-iodo benzamide derivative distinguished by the presence of both a 5-fluoro substituent and a 2-iodo group on the aromatic ring . The compound serves as a key intermediate for constructing more complex molecules via transition metal-catalyzed cross-coupling reactions enabled by the iodine leaving group, while the fluorine atom modulates electronic properties and lipophilicity . Notably, this compound has been specifically claimed as a precursor in patent literature for synthesizing amide-based X-ray imaging embolic materials with enhanced iodine content .

Pd Cross-Coupling Ortho-iodo handle enables Sonogashira, Suzuki-Miyaura, and Heck C–C bond formation
Radiopaque Research High iodine mass contribution supports X-ray imaging embolic material studies (patent context)
Synthetic Access Reported route from commercially available 5-fluoro-2-iodobenzoic acid aids procurement planning

5-Fluoro-2-iodobenzamide: Irreplaceability vs Analogs


The scientific and industrial utility of 5-Fluoro-2-iodobenzamide is uniquely defined by the synergistic interplay of its 5-fluoro and 2-iodo substituents, a profile that generic benzamides (e.g., 2-iodobenzamide or 4-fluorobenzamide) cannot replicate . The ortho-iodine is essential for oxidative addition in palladium-catalyzed cross-coupling reactions (Sonogashira, Suzuki-Miyaura, Heck) to build molecular complexity, while the electron-withdrawing fluorine at the 5-position modulates both the rate of these reactions and the metabolic stability of downstream products . Substitution with non-iodinated analogs eliminates the capacity for late-stage diversification via C–C bond formation, and replacement with regioisomers lacking the 5-fluoro group (e.g., 2-iodobenzamide) alters electronic density and may compromise both reaction yields and the bioactivity of final derivatives . The patent literature further establishes that this specific substitution pattern—iodo at the 2-position with fluoro at the 5-position—is explicitly required for achieving high iodine loading in X-ray imaging embolic material formulations .

Ortho-iodo essential for Pd(0) oxidative addition
Non-iodinated benzamides lack the C–I coupling handle, blocking cross-coupling diversification
5-Fluoro electron-withdrawing group accelerates coupling kinetics
2-Iodobenzamide (H at 5-position) may exhibit slower oxidative addition and reduced yields
Specific 5-F-2-I pattern reported as required for high iodine loading in patent CN115322114A
Other regioisomers not claimed for imaging-material iodine content; radiopacity performance may differ

5-Fluoro-2-iodobenzamide: Differentiation Evidence


Iodine Loading Advantage for Radiopaque Embolics

Patent data explicitly identify 5-fluoro-2-iodobenzamide and its iodoaryl/iodoheteroaryl amide derivatives as building blocks that increase iodine content in X-ray imaging embolic materials, thereby improving imaging modification efficiency . This functional differentiation is absent in non-iodinated benzamide analogs such as 2-fluorobenzamide or 4-fluorobenzamide, which lack the heavy iodine atom required for X-ray attenuation .

Iodine loading vs non-iodinated
Head-to-head
47.9% iodine by mass (I atomic wt / MW)
vs. non-iodinated fluorobenzamides: 0% iodine
Supports radiopaque embolic development context
Patent claim for X-ray imaging material; verify structural requirements
Radiopaque Polymer Embolic Agent Medical Device

Electronic Modulation Advantage in Pd Cross-Coupling

The electron-withdrawing fluoro substituent at the 5-position increases the electrophilicity of the adjacent C–I bond, accelerating oxidative addition with palladium(0) catalysts relative to unsubstituted 2-iodobenzamide . Studies on para-substituted iodobenzenes demonstrate that electron-withdrawing groups (positive Hammett σₚ values) confer high reactivity in aminocarbonylation, with the 5-fluoro group in 5-fluoro-2-iodobenzamide exerting a σₘ value of +0.34, compared to σ = 0.00 for the unsubstituted hydrogen in 2-iodobenzamide .

Electronic activation (Hammett)
Class-level
5-F σₘ = +0.34 (electron-withdrawing)
vs. 2-iodobenzamide σ = 0.00 at 5-position
Supports enhanced Pd oxidative addition context
Class-level inference from Hammett LFER; experimental confirmation advised
Sonogashira Coupling Cross-Coupling Medicinal Chemistry

Synthetic Accessibility: 5-Fluoro-2-iodobenzoic Acid Route

5-Fluoro-2-iodobenzamide is prepared via amide coupling from commercially available 5-fluoro-2-iodobenzoic acid (CAS 52548-63-7) using standard peptide coupling reagents such as TBTU with methylamine, achieving a reported overall yield of 46% . This contrasts with alternative regioisomers such as 4-fluoro-2-iodobenzamide or 3-fluoro-2-iodobenzamide, whose corresponding acid precursors may exhibit different commercial availability, pricing, or coupling efficiency profiles that impact procurement and scale-up feasibility .

Synthetic yield
Reported
46% yield from 5-fluoro-2-iodobenzoic acid
Supports procurement scale-up review
TBTU/MeNH₂ route; precursor availability may vary by supplier
Amide Coupling Synthetic Route Supply Chain

5-Fluoro-2-iodobenzamide: Application Scenarios


Radiopaque Embolic Materials Synthesis

5-Fluoro-2-iodobenzamide is explicitly claimed in patent literature as a precursor for preparing iodoaryl/iodoheteroaryl amide compounds used in X-ray imaging embolic materials . The high iodine content (47.9 wt%) enables improved imaging modification efficiency compared to non-iodinated or lower-iodine alternatives, making this compound a strategic procurement choice for R&D groups developing next-generation embolic agents with intrinsic radiopacity. Users should verify that the 5-fluoro-2-iodo substitution pattern aligns with the specific structural requirements outlined in CN115322114A or related patent family members.

Isoindolinone Library Synthesis via Sonogashira Coupling

o-Iodobenzamides including 5-fluoro-2-iodobenzamide undergo Sonogashira cross-coupling with terminal alkynes followed by electrophilic cyclization to yield 3-iodomethylene cyclic imidates, which serve as versatile intermediates for parallel library synthesis . These intermediates are further diversified via Suzuki-Miyaura, Sonogashira, carbonylative amidation, and Heck reactions to generate diverse isoindolinone derivatives. The electron-withdrawing 5-fluoro group in 5-fluoro-2-iodobenzamide is expected to accelerate the initial oxidative addition step, enhancing overall throughput in medicinal chemistry library production .

Dopamine D2 Receptor Ligand Precursors

Iodobenzamide analogs including fluorinated derivatives have been extensively studied as dopamine D2 receptor imaging agents, with structure-activity relationships demonstrating that fluorine substitution modulates receptor binding affinity . 5-Fluoro-2-iodobenzamide provides a scaffold for constructing [¹⁸F]-labeled or [¹²³I]-labeled radioligands via the reactive ortho-iodine handle, while the 5-fluoro substituent may influence both binding kinetics and metabolic stability relative to non-fluorinated or regioisomeric comparators . Researchers should confirm that the 5-fluoro-2-iodo substitution pattern is compatible with the target receptor's steric and electronic requirements prior to procurement.

Quinazoline-2,4-diones Synthesis

2-Iodobenzamide derivatives serve as substrates for copper-catalyzed coupling with potassium cyanate to yield N3-substituted quinazoline-2,4(1H,3H)-diones, a privileged scaffold in kinase inhibitor and CNS drug discovery . The 5-fluoro substituent in 5-fluoro-2-iodobenzamide offers an additional vector for structure-activity relationship exploration that is absent in unsubstituted 2-iodobenzamide, enabling the construction of fluorinated analogs with potentially improved drug-like properties.

Application
Selection Property
Validation Focus
Radiopaque embolic material studies (patent context)
Iodine content for X-ray attenuation
Alignment with CN115322114A structural requirements
Isoindolinone library synthesis via Sonogashira
Ortho-iodo reactivity for Pd coupling
Sonogashira-cyclization sequence compatibility
Dopamine D2 receptor ligand development
Ortho-iodo handle for radiolabeling; fluoro modulation
Binding kinetics and metabolic stability compatibility
Quinazoline-2,4-dione scaffold diversification
Iodo group for Cu-catalyzed coupling
Fluoro-substituted SAR exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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